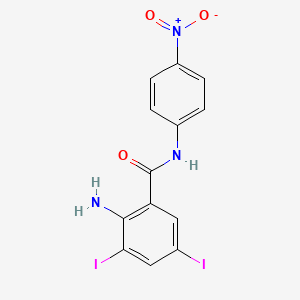![molecular formula C12H11F3N2O3 B12485867 5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12485867.png)
5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one is a compound that belongs to the class of piperidinones, which are six-membered heterocyclic compounds containing a nitrogen atom. The presence of a trifluoromethyl group and a nitro group in its structure makes it an interesting molecule for various chemical and biological applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one typically involves the reaction of a piperidinone derivative with a trifluoromethyl-substituted aromatic compound. One common method is the reaction of 5-nitro-2-piperidinone with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The piperidinone ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-6-[2-(trifluoromethyl)phenyl]piperidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized piperidinone derivatives.
Aplicaciones Científicas De Investigación
5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one: Similar structure but with the trifluoromethyl group at a different position on the aromatic ring.
6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: Contains a trifluoromethyl group but with different substituents on the piperidinone ring.
Uniqueness
5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one is unique due to the specific positioning of the trifluoromethyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H11F3N2O3 |
|---|---|
Peso molecular |
288.22 g/mol |
Nombre IUPAC |
5-nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)8-4-2-1-3-7(8)11-9(17(19)20)5-6-10(18)16-11/h1-4,9,11H,5-6H2,(H,16,18) |
Clave InChI |
BUVCCOBAINSNSF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F |
Solubilidad |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12485789.png)
![3-chloro-4-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485804.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B12485807.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12485818.png)
![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12485822.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B12485827.png)
![Methyl 3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485835.png)
![1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485840.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12485844.png)

![2-[(2,6-dimethylphenoxy)acetyl]-N,N-diphenylhydrazinecarboxamide](/img/structure/B12485851.png)
![4-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetyl)benzoic acid](/img/structure/B12485858.png)
![5-(2,4-dichlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12485860.png)
![5-{[2-(propan-2-yloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485872.png)
